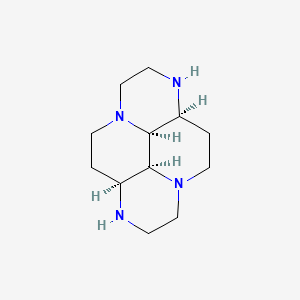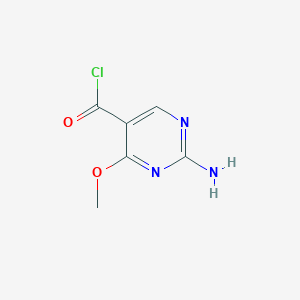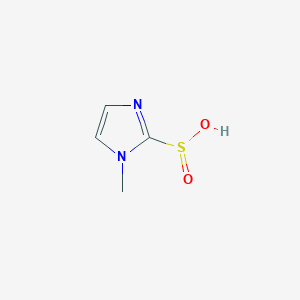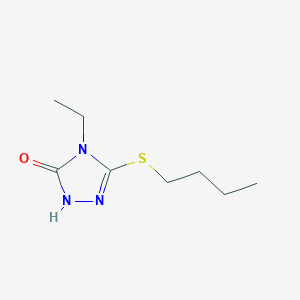
3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 4-ethyl-1H-1,2,4-triazol-5(4H)-one with butylthiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the butylthio group into the triazole ring, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the butylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or THF.
Substitution: Nucleophiles such as amines or alkoxides; in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-ethyl-1H-1,2,4-triazol-5(4H)-one: Lacks the butylthio group, leading to different chemical properties and reactivity.
3-(methylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a methylthio group instead of a butylthio group, resulting in different biological activities.
3-(butylthio)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical and biological properties.
Uniqueness
The presence of the butylthio group in 3-(butylthio)-4-ethyl-1H-1,2,4-triazol-5(4H)-one imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H15N3OS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
3-butylsulfanyl-4-ethyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H15N3OS/c1-3-5-6-13-8-10-9-7(12)11(8)4-2/h3-6H2,1-2H3,(H,9,12) |
InChI Key |
SHKSQIOXYUKFAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NNC(=O)N1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


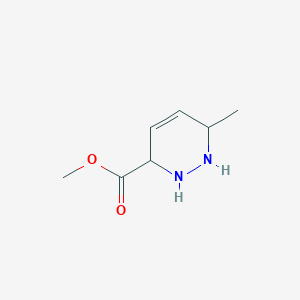

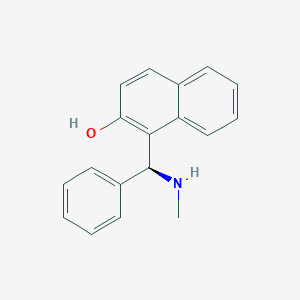

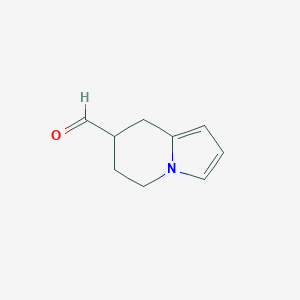
![2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B13110401.png)
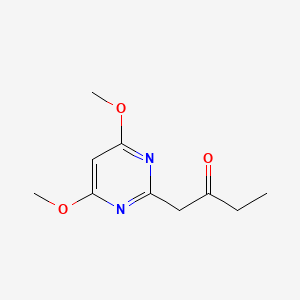
![2-Boc-6,7-dichloro-9-hydroxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13110405.png)
